molecular formula C14H16ClNO4 B8262852 Methyl 4-acetamido-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate

Methyl 4-acetamido-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate

Cat. No.: B8262852
M. Wt: 297.73 g/mol
InChI Key: AWGYDQJAIFXSAQ-UHFFFAOYSA-N
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Description

This compound features a dihydrobenzofuran core substituted with a chloro group at position 5, an acetamido group at position 4, and a methyl ester at position 5.

Properties

IUPAC Name

methyl 4-acetamido-5-chloro-2,2-dimethyl-3H-1-benzofuran-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4/c1-7(17)16-11-9-6-14(2,3)20-12(9)8(5-10(11)15)13(18)19-4/h5H,6H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGYDQJAIFXSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C2=C1CC(O2)(C)C)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination at the C5 Position

Chlorination is achieved using reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) . In a representative procedure, methyl 4-acetamido-2-hydroxybenzoate is treated with NCS in dimethylformamide (DMF) at 50–55°C, selectively substituting the C5 hydrogen with chlorine to yield methyl 4-acetamido-5-chloro-2-hydroxybenzoate. Kinetic studies indicate that DMF enhances electrophilic aromatic substitution by stabilizing the transition state.

Bromination for Cyclization Precursors

Bromination at the C3 position is critical for subsequent cyclization. Using bromine (Br2) in acetic acid or N-bromosuccinimide (NBS) in tetrahydrofuran (THF), methyl 4-acetamido-5-chloro-2-hydroxybenzoate is converted to methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate. Stoichiometric control (1.1–1.3 equivalents of Br2) minimizes over-bromination, with yields exceeding 85%.

Cyclization to Form the 2,2-Dimethyl Dihydrobenzofuran Core

The formation of the 2,2-dimethyl-2,3-dihydrobenzofuran ring requires a geminal dimethyl group at the C2 position. This is achieved through two principal methods:

Alkylation with 2,2-Dimethyl-1,3-Dibromopropane

Reaction of methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate with 2,2-dimethyl-1,3-dibromopropane in the presence of a base (e.g., potassium carbonate) facilitates nucleophilic substitution. The dibromide acts as a bifunctional alkylating agent, forming a six-membered transition state that cyclizes to the dihydrobenzofuran skeleton. Optimized conditions (toluene, 60°C, 12 h) yield methyl 4-acetamido-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate with 78% efficiency.

Palladium-Catalyzed Coupling and Cyclization

An alternative route employs palladium(II) acetate and bis(diphenylphosphino)ethane (dppe) to mediate intramolecular C–O bond formation. Starting from a bromoethyl ether precursor, oxidative addition of palladium into the C–Br bond followed by reductive elimination generates the dihydrobenzofuran ring. This method avoids stoichiometric alkylating agents and achieves 82% yield with 99% regioselectivity.

Purification and Crystallization Techniques

Crude product purification is critical for pharmaceutical-grade material. Recrystallization from toluene effectively removes unreacted starting materials and byproducts. For instance, dissolving the crude product in hot toluene (80°C) and cooling to 0°C yields white crystals with >99% purity by HPLC. Industrial-scale processes use continuous crystallization reactors to maintain consistent particle size distribution, ensuring optimal bioavailability in downstream formulations.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purity (%)Scalability
Alkylation2,2-Dimethyl-1,3-dibromopropane7899.2High
Palladium CatalysisPd(OAc)2, dppe8299.5Moderate
Classical Cyclization1,2-Dibromoethane6598.7Low

The alkylation method offers superior scalability and cost-effectiveness, while palladium catalysis provides higher yields at the expense of catalyst recovery .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH

Scientific Research Applications

Methyl 4-acetamido-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate exhibits a range of biological activities that make it a candidate for further research and development.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines by affecting mitochondrial pathways and altering the expression of pro-apoptotic and anti-apoptotic proteins. For instance:

Cell Line % Cell Viability IC50 (µM)
HepG233.2910.5
MCF-735.0112.0
HCT11639.2215.0

These findings suggest that this compound could be a promising candidate for developing new anticancer therapies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Microorganism Inhibition Zone (mm) MIC (µg/mL)
E. coli10.5280
S. aureus13265
B. cereus16230

These results highlight the potential of this compound as an antimicrobial agent.

Case Study 1: Anticancer Evaluation

A study conducted on this compound assessed its efficacy against liver cancer cells (HepG2). The compound was found to significantly reduce cell viability compared to control groups, demonstrating its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Activity Assessment

In another investigation focusing on the antimicrobial properties of the compound, researchers tested various derivatives against common bacterial strains. The study concluded that this compound exhibited superior activity compared to traditional antibiotics.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with closely related compounds:

Compound Name (CAS No.) Substituents Molecular Weight (g/mol) Similarity Score Notable Properties
Target Compound (CAS 143878-29-9) 4-Acetamido, 5-Cl, 2,2-dimethyl, 7-COOCH3 Not explicitly provided N/A Enhanced lipophilicity and steric shielding from dimethyl and acetamido groups.
Methyl 4-Amino-5-Cl-2,3-DHBf-7-Carboxylate (182808-04-4) 4-NH2, 5-Cl, 7-COOCH3 (lacks acetamido and dimethyl groups) 227.64 0.84–0.87 Lower lipophilicity; primary amine may reduce metabolic stability .
4-Amino-5-Cl-2,3-DHBf-7-Carboxylic Acid (123654-26-2) 4-NH2, 5-Cl, 7-COOH (ester replaced by carboxylic acid) Not provided 0.96 Higher solubility in aqueous media; carboxylic acid group increases polarity .
3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one (20526-97-0) Fused chlorobenzylidene group on isobenzofuranone Not provided 0.70 Distinct core structure (isobenzofuranone vs. dihydrobenzofuran); altered π-conjugation .

Key Observations:

  • Acetamido vs. Amino Groups: The acetamido group in the target compound likely improves metabolic stability compared to the primary amine in CAS 182808-04-4, which may be prone to oxidation or enzymatic deamination .
  • Ester vs. Carboxylic Acid: The methyl ester (target) enhances membrane permeability compared to the carboxylic acid (CAS 123654-26-2), which may favor solubility but limit passive diffusion .

Physicochemical Properties

  • Solubility: The amino analog (CAS 182808-04-4) has a solubility of 0.711 mg/mL in aqueous media, classified as "soluble" . The target compound’s acetamido and dimethyl groups are expected to reduce aqueous solubility, increasing logP. The carboxylic acid analog (CAS 123654-26-2) likely has higher solubility due to ionizable COOH group, though explicit data are unavailable .
  • Synthetic Accessibility: The amino analog (CAS 182808-04-4) has a synthetic accessibility score of 2.28 (lower values indicate easier synthesis), suggesting moderate complexity . The target compound’s additional substituents may raise this score.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 4-acetamido-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the dihydrobenzofuran core. A general approach includes:

Chlorination : Introduction of chlorine at position 5 via electrophilic substitution (e.g., using Cl2/FeCl3).

Acetamido Group Formation : Acetylation of a 4-amino intermediate (e.g., using acetic anhydride in refluxing THF) .

Esterification : Methylation of the carboxylate group via thionyl chloride-mediated activation followed by methanol treatment .

  • Key Considerations : Optimize reaction temperatures (e.g., 70–80°C for acetylation) and stoichiometric ratios (e.g., 1.2 equivalents of acetic anhydride) to minimize side products.
  • Example Protocol :
StepReagents/ConditionsYield
ChlorinationCl2, FeCl3, 40°C~85%
AcetylationAc2O, THF, 80°C~75%
EsterificationSOCl2, MeOH, 60°C~90%

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • X-ray Crystallography : Refine crystal structures using SHELXL (for small-molecule refinement) to confirm bond lengths, angles, and ring puckering . For example, the dihydrobenzofuran ring may adopt an envelope conformation, as seen in related analogs .
  • NMR Spectroscopy : Analyze <sup>1</sup>H/<sup>13</sup>C NMR for diagnostic signals (e.g., methyl groups at δ 1.4–1.6 ppm, acetamido NH at δ 8.2–8.5 ppm).
  • LC-MS : Confirm molecular ion peaks ([M+H]<sup>+</sup> at m/z 269.68) and fragmentation patterns .

Q. What stability challenges arise during storage or handling of this compound?

  • Methodological Answer :

  • Hydrolysis Risk : The ester and acetamido groups are susceptible to hydrolysis under acidic/basic conditions. Conduct accelerated stability studies (e.g., pH 3–9 buffers at 40°C for 14 days) to identify degradation products (e.g., free carboxylic acid or deacetylated derivatives) .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Monitor via HPLC for purity loss over time.

Advanced Research Questions

Q. How does the puckering conformation of the dihydrobenzofuran ring influence reactivity or intermolecular interactions?

  • Methodological Answer :

  • Conformational Analysis : Use Cremer-Pople coordinates to quantify ring puckering amplitude (e.g., q = 0.35 Å) and phase angles . Compare with computational models (DFT or MD simulations) to assess deviations.
  • Impact on Reactivity : A flattened ring may enhance π-stacking in crystal packing (e.g., weak C–H⋯O interactions observed in analogs ), while puckered conformations could sterically hinder nucleophilic attacks on the ester group.

Q. What structure-activity relationships (SAR) are observed for derivatives of this compound?

  • Methodological Answer :

  • Analogs from Impurity Studies : Compare bioactivity of the methyl ester (this compound) with carboxamide (e.g., Prucalopride Impurity 10) or imidazole derivatives (Impurity 12) .
  • Example SAR Table :
DerivativeSubstituent (Position 7)Bioactivity (IC50)
Methyl esterCOOCH315 µM (target enzyme)
CarboxamideCONH28 µM
ImidazoleCO-imidazole3 µM

Q. How can conflicting crystallographic and computational data on bond angles/planarity be resolved?

  • Methodological Answer :

  • Data Reconciliation : If X-ray refinement (SHELXL) shows nonplanar rings but DFT predicts planarity, reassess refinement constraints (e.g., riding H-atom models vs. free refinement) . Validate using Hirshfeld surface analysis to detect intermolecular forces distorting the structure .

Q. What advanced chromatographic methods optimize purity assessment for this compound?

  • Methodological Answer :

  • HPLC-DAD/MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (0.1% formic acid in H2O/ACN). Monitor at 254 nm for UV-active impurities .
  • Chiral Separation : If stereoisomers are present, employ chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol (85:15) to resolve enantiomers.

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